2-Methanesulfonylpropan-1-amine
Overview
Description
Scientific Research Applications
Synthesis and Organic Chemistry Applications
Stereospecific Substitutions for Chiral Nonracemic Amines
The stereospecific substitution of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines has been explored, enabling the synthesis of N-substituted chiral amines. This method is instrumental in preparing optically pure and meso triamine ligands, which are crucial for developing chiral catalysts and ligands for asymmetric synthesis (Uenishi et al., 2004).
Amine and Methanesulfonic Acid (MSA) in Particle Formation
Amines significantly enhance MSA-driven new particle formation (NPF) in the atmosphere. Monoethanolamine (MEA) has shown a higher enhancing potential for MSA-driven NPF compared to other amines, attributed to its ability to form additional hydrogen bonds (Shen et al., 2019).
Catalysis in Glycosylation
Diarylborinic acid-catalyzed couplings of glycosyl methanesulfonates with acceptors under mild conditions demonstrate the versatility of methanesulfonates in carbohydrate chemistry. This method allows for the selective synthesis of disaccharides, showcasing the role of methanesulfonates in facilitating complex organic transformations (D’Angelo & Taylor, 2016).
[3,3]-Sigmatropic Rearrangements for Diene Synthesis
Methanesulfonyl chloride and tertiary amine systems have been used for the stereoselective synthesis of 1,2,3-trisubstituted 1,3-dienes from α-allenols. This showcases a novel synthetic route for the preparation of complex molecular frameworks, including fused tricyclic systems, via tandem rearrangement/Diels−Alder reactions (Alcaide et al., 2005).
Atmospheric Science Applications
- Enhancing New Particle Formation (NPF): Research has shown that methanesulfonic acid (MSA) reacts with amines and ammonia to form particles, a process particularly important in coastal and agricultural areas. The study of temperature dependence of this particle formation offers insights into atmospheric chemistry and aerosol formation processes (Chen & Finlayson‐Pitts, 2017).
properties
IUPAC Name |
2-methylsulfonylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S/c1-4(3-5)8(2,6)7/h4H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTJZUBIUFLKMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methanesulfonylpropan-1-amine | |
CAS RN |
786598-78-5 | |
Record name | 2-methanesulfonylpropan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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